Lipophilicity (XLogP3) Advantage Over the Primary Amine and N‑Methyl Analogs
The n‑butyl substituent elevates computed lipophilicity by 1.8 log units relative to the unsubstituted primary amine [1‑(1‑methyl‑1H‑pyrazol‑4‑yl)ethanamine, XLogP3 = −0.5] and by 1.3 log units relative to the N‑methyl analog [methyl[1‑(1‑methyl‑1H‑pyrazol‑4‑yl)ethyl]amine, XLogP3 = 0.0] [1][2]. An XLogP3 of 1.3 positions the butyl derivative within the optimal lipophilicity range (logP 1–3) frequently associated with balanced passive permeability and aqueous solubility in CNS and anti‑infective drug discovery [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | Primary amine (CAS 911788-33-5): XLogP3 = −0.5; N‑methyl analog (CAS 1007459-61-1): XLogP3 = 0.0 |
| Quantified Difference | ΔXLogP3_target−primary = +1.8; ΔXLogP3_target−methyl = +1.3 |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2024.11.20 / 2025.04.14 |
Why This Matters
Higher lipophilicity within the drug‑like range predicts improved passive membrane permeability and potential CNS exposure, making the butyl compound the preferred candidate when assay permeability or blood–brain barrier penetration is the experimental objective.
- [1] PubChem CID 61781412. Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine. XLogP3-AA = 1.3. National Center for Biotechnology Information. View Source
- [2] PubChem CID 23005782. 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine. XLogP3-AA = −0.5; PubChem CID 23005793. Methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine. XLogP3-AA = 0.0. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235–248. (General reference for optimal logP range). View Source
